N-(1,3-benzodioxol-5-ylmethyl)-2-phenylpropan-1-amine
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Overview
Description
(2H-1,3-benzodioxol-5-ylmethyl)(2-phenylpropyl)amine is an organic compound with the molecular formula C17H19NO2 It is characterized by the presence of a benzodioxole ring and a phenylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-benzodioxol-5-ylmethyl)(2-phenylpropyl)amine typically involves the reaction of 2H-1,3-benzodioxole-5-carbaldehyde with 2-phenylpropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is typically performed in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-benzodioxol-5-ylmethyl)(2-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2H-1,3-benzodioxol-5-ylmethyl)(2-phenylpropyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2H-1,3-benzodioxol-5-ylmethyl)(2-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2H-1,3-benzodioxol-5-ylmethyl)(2-phenylethyl)amine
- (2H-1,3-benzodioxol-5-ylmethyl)(2-phenylbutyl)amine
- (2H-1,3-benzodioxol-5-ylmethyl)(2-phenylisopropyl)amine
Uniqueness
(2H-1,3-benzodioxol-5-ylmethyl)(2-phenylpropyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylpropan-1-amine |
InChI |
InChI=1S/C17H19NO2/c1-13(15-5-3-2-4-6-15)10-18-11-14-7-8-16-17(9-14)20-12-19-16/h2-9,13,18H,10-12H2,1H3 |
InChI Key |
WGMQMIMGMPOFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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